Dexketoprofen Isopropyl Ester
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Overview
Description
Dexketoprofen Isopropyl Ester: is a nonsteroidal anti-inflammatory drug (NSAID) that is a derivative of dexketoprofen. It is known for its analgesic and anti-inflammatory properties, making it useful in the treatment of mild to moderate pain. This compound is a prodrug, which means it is metabolized in the body to produce the active drug, dexketoprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dexketoprofen Isopropyl Ester involves the esterification of dexketoprofen with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Dexketoprofen Isopropyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce dexketoprofen and isopropyl alcohol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Major Products Formed:
Hydrolysis: Dexketoprofen and isopropyl alcohol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Dexketoprofen Isopropyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Researchers use it to investigate the metabolic pathways of ester drugs and their pharmacokinetics.
Medicine: It is studied for its potential use in pain management and anti-inflammatory therapies.
Industry: this compound is used in the formulation of pharmaceutical products, particularly in the development of prodrugs for improved drug delivery
Mechanism of Action
Dexketoprofen Isopropyl Ester exerts its effects by being metabolized into dexketoprofen, which inhibits the cyclooxygenase (COX) enzymes. These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, dexketoprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Ketoprofen: Dexketoprofen Isopropyl Ester is an enantiomer of ketoprofen, with similar analgesic and anti-inflammatory properties.
Ibuprofen: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Naproxen: Similar to dexketoprofen in its anti-inflammatory effects but with a longer half-life
Uniqueness: this compound is unique due to its rapid onset of action and improved therapeutic profile compared to its racemic counterpart, ketoprofen. Its prodrug nature allows for better absorption and bioavailability, making it a valuable compound in pain management .
Properties
Molecular Formula |
C19H20O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C19H20O3/c1-13(2)22-19(21)14(3)16-10-7-11-17(12-16)18(20)15-8-5-4-6-9-15/h4-14H,1-3H3/t14-/m0/s1 |
InChI Key |
IXHQKBLIJOIESQ-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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